Ivermectin B1 monosaccharide

Parasitology Anthelmintic Resistance Mode of Action Studies

Ivermectin B1 monosaccharide is a semi-synthetic macrocyclic lactone distinguished by the selective removal of one terminal saccharide unit. This structural modification results in a unique functional uncoupling: it retains potent inhibition of nematode larval development while lacking the paralytic activity of the parent disaccharide. This differential profile makes it an indispensable probe for dissecting glutamate-gated chloride channel pharmacology, mapping anthelmintic resistance mechanisms, and serving as a certified reference standard for environmental fate analysis of ivermectin transformation products.

Molecular Formula C41H62O11
Molecular Weight 730.9 g/mol
Cat. No. B15583125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin B1 monosaccharide
Molecular FormulaC41H62O11
Molecular Weight730.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
InChIKeyIDRWWNAYSYRQBV-OESCZRLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivermectin B1 Monosaccharide: Procurement & Chemical Identity Guide for Research and Analytical Labs


Ivermectin B1 monosaccharide (CAS 71837-27-9 / 123997-64-8) is a semi-synthetic macrocyclic lactone derived from the selective hydrolysis of the terminal saccharide unit of ivermectin . With a molecular weight of 730.9 and the formula C₄₁H₆₂O₁₁ , this compound belongs to the avermectin family but is distinguished by its single sugar moiety . It is a high-purity (>95-99%) research tool that acts as a potent, non-paralytic inhibitor of nematode larval development , making it a critical probe for anthelmintic resistance studies and environmental fate monitoring [1].

Ivermectin B1 Monosaccharide: Why Analogs Cannot Be Simply Substituted for This Research Tool


Ivermectin B1 monosaccharide is not a generic macrocyclic lactone. Its structural modification—the removal of one sugar ring—fundamentally alters its functional profile compared to the parent compound ivermectin and the completely deglycosylated ivermectin aglycone . Critically, it exhibits a unique 'functional uncoupling' where it retains potent larvicidal activity but lacks the paralytic effect associated with the full disaccharide structure . This differential activity is essential for specific research applications, such as probing the molecular basis of ivermectin resistance and dissecting distinct pharmacological endpoints. Furthermore, its position within the class's potency spectrum is unique; it is not simply 'less potent' than ivermectin but occupies a defined rank in assays of pharyngeal pumping and ingestion [1]. Substituting it with ivermectin or the aglycone would fundamentally change experimental outcomes and negate its value as a diagnostic probe .

Ivermectin B1 Monosaccharide: A Quantitative Guide to Its Differentiating Performance Data


Functional Uncoupling: Potent Larvicidal Activity Without Paralytic Effects

Ivermectin B1 monosaccharide exhibits a distinct functional profile compared to the parent compound ivermectin. While ivermectin causes both inhibition of larval development and paralysis, the monosaccharide is a potent inhibitor of nematode larval development but is specifically devoid of paralytic activity . This functional uncoupling is critical for research that aims to separate the mechanisms of larvicidal and paralytic actions.

Parasitology Anthelmintic Resistance Mode of Action Studies

Ranked Potency in Inhibiting Nematode Pharyngeal Pumping and Ingestion

In a direct head-to-head comparison of macrocyclic lactones (MLs) on Trichostrongylus colubriformis nematodes, ivermectin monosaccharide's potency was quantified relative to key analogs. In an inulin uptake assay (a measure of ingestion), it ranked third out of four compounds with an EC50 between 0.045 and 4.57 nM [1]. Its rank order was after eprinomectin and ivermectin, but before ivermectin aglycone. In a separate electropharyngeogram assay measuring pharyngeal pumping frequency, the order shifted, with ivermectin monosaccharide again ranking third [1].

Pharmacology Electrophysiology Anthelmintic Mechanism

Larvicidal Potency at Low Nanomolar Concentrations

Ivermectin B1 monosaccharide demonstrates high potency in larval development assays. It achieves full inhibition of Haemonchus contortus larval development at a minimum concentration of 0.001 µg/mL . This corresponds to a concentration of approximately 1.37 nM, placing it within the low nanomolar range of activity, consistent with its class but with a distinct functional outcome (lack of paralysis).

Parasitology Larval Development Assay Drug Discovery

Differential Activity on Mosquito Lethality vs. Ivermectin and Aglycone

A study on Anopheles mosquitoes (malaria vectors) demonstrates a stark, qualitative difference in lethal activity based on the sugar moieties present. Ivermectin (both sugar rings) showed full lethal effect, ivermectin monosaccharide (one sugar ring) exhibited only a partial effect, and ivermectin aglycone (no sugar rings) had no lethal effect [1]. This gradient of activity highlights the critical role of the saccharide units in target binding and functional outcome.

Vector Biology Malaria Research Insecticide Discovery

Utility as a Diagnostic Probe for Ivermectin Resistance

Ivermectin B1 monosaccharide is specifically employed as a sensitive probe to detect certain types of ivermectin resistance . This application stems from its unique functional profile—it retains larvicidal activity but lacks the paralytic effect, allowing it to distinguish between resistance mechanisms that affect larval development versus those that affect neuromuscular paralysis. In a study evaluating diagnostic tests, ivermectin-monosaccharide (IVM-M) was used in larval development tests (LDT) to differentiate between susceptible and resistant Haemonchus contortus isolates, with a resistance factor (RF) > 3 indicating its utility, though its discriminatory power was less consistent than that of the aglycone (IVM-A) in some contexts [1].

Veterinary Parasitology Resistance Monitoring Diagnostic Assay Development

Ivermectin B1 Monosaccharide: Key Procurement Scenarios in Research and Analytical Science


Dissecting Anthelmintic Mode of Action and Resistance Mechanisms

Procure ivermectin B1 monosaccharide for fundamental parasitology research aimed at understanding the molecular basis of macrocyclic lactone action. Its unique profile—retaining potent larvicidal activity while being devoid of paralytic effects —allows researchers to uncouple these two endpoints and study the specific pathways (e.g., glutamate-gated chloride channel interactions) responsible for each. This is directly supported by its ranked potency in functional assays [1] and its established use as a probe for detecting ivermectin resistance [2].

Validated Reagent for Veterinary Diagnostic and Resistance Monitoring Assays

This compound is a necessary reagent for laboratories developing or performing in vitro diagnostic tests, such as the larval development test (LDT), for monitoring anthelmintic resistance in livestock parasites [2]. Its ability to differentiate between susceptible and resistant isolates, as demonstrated in studies on Haemonchus contortus [2], makes it a critical component for surveillance programs that inform parasite management strategies.

Analytical Standard for Environmental Fate and Metabolism Studies

Use ivermectin B1 monosaccharide as an analytical reference standard for identifying and quantifying ivermectin transformation products in environmental samples. It has been identified as a key transformation product in long-term sediment/water studies, appearing after 100 days of aerobic incubation [3]. Its availability as a high-purity standard is essential for accurate environmental monitoring and risk assessment studies of ivermectin.

Structure-Activity Relationship (SAR) Studies in Vector Biology

For researchers investigating the insecticidal activity of avermectins against disease vectors like Anopheles mosquitoes, the monosaccharide serves as a crucial comparator in SAR studies. The demonstration that it elicits a 'partial lethal effect' in mosquitoes, in contrast to the full effect of ivermectin and the null effect of the aglycone [4], positions it as an essential tool for mapping the structural requirements for GluCl channel binding and activation, which can guide the development of novel vector control agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivermectin B1 monosaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.